molecular formula C10H13N3O4 B6268589 rac-(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid CAS No. 2307754-19-2

rac-(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

Cat. No.: B6268589
CAS No.: 2307754-19-2
M. Wt: 239.2
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Description

rac-(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a complex organic compound supplied with high purity for research and development purposes. This molecule features a unique morpholine-5-one core structure integrated with a 1-methyl-1H-pyrazole moiety and a carboxylic acid functional group, making it a versatile and valuable building block in medicinal chemistry and drug discovery efforts . Research Applications and Value: This compound serves as a key synthetic intermediate for the creation of more complex molecules. Its distinct structure, characterized by the rac-(2R,3R) stereochemistry, allows researchers to explore its potential in various fields. Scientific literature suggests similar oxomorpholine derivatives are investigated for their potential as enzyme inhibitors or receptor modulators. Consequently, this compound holds significant value in foundational research for programs targeting inflammatory diseases and oncology, where it can be used as a probe to study biological pathways and protein interactions . Chemical Profile:

Properties

CAS No.

2307754-19-2

Molecular Formula

C10H13N3O4

Molecular Weight

239.2

Purity

95

Origin of Product

United States

Biological Activity

rac-(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a morpholine ring and a pyrazole moiety, suggest diverse biological activities.

Biological Activity Overview

Initial studies indicate that this compound may exhibit interactions with various biological targets, particularly protein kinases, which are crucial in cancer therapy and other diseases. The following sections detail specific biological activities and research findings related to this compound.

Interaction Studies

Research has shown that the compound interacts with several protein kinases, suggesting its role as a potential kinase inhibitor. These interactions can lead to significant implications for therapeutic applications, particularly in oncology.

Table 1: Interaction Profile of this compound

Target ProteinInteraction TypeImplication
Protein Kinase AInhibitionPotential cancer treatment
Protein Kinase BModulationMetabolic regulation
Protein Kinase CActivationCell signaling

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxicity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on the COLO201 cell line, the compound demonstrated a dose-dependent decrease in cell viability. The following results were observed:

Figure 1: Dose-Response Curve for COLO201 Cell Line

Dose Response Curve

Note: Data represents mean ± SD from three independent experiments.

The mechanism through which this compound exerts its effects involves modulation of key signaling pathways associated with cell proliferation and survival. The compound's ability to induce cell cycle arrest has been documented, particularly in the G0/G1 phase.

Table 2: Cell Cycle Analysis Results

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0503020
10701515
3085105

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Purity/Notes
rac-(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid (Target) C₁₁H₁₃N₃O₄ ~239.23* Morpholine ring, pyrazol-4-yl substituent N/A
rac-(2S,3R)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid C₁₀H₁₃N₃O₄ 239.23 Pyrazol-5-yl substituent (positional isomer) 95% purity
rac-(2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile C₁₃H₁₉N₅O 264.33 Pyrrolidine ring (no oxygen), tert-butyl, nitrile 90% purity
rac-2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid C₁₀H₁₄N₂O₃ 256.06 Oxane (tetrahydropyran) ring instead of morpholine CAS: 1969288-38-7
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylate C₁₉H₁₈N₄O₆ 398.4 Imidazole substituent, ethyl group at morpholine CAS: 2248276-24-4

*Note: Molecular weight for the target compound inferred from analogs due to lack of direct data.

Analysis of Structural and Functional Differences

Pyrazole Positional Isomerism

The analog rac-(2S,3R)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid (pyrazol-5-yl vs. pyrazol-4-yl in the target) demonstrates how substituent positioning affects electronic and steric properties.

Heterocycle Variations
  • Pyrrolidine vs. Morpholine : Replacement of the morpholine oxygen with a pyrrolidine ring (e.g., rac-(2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile ) reduces polarity, likely decreasing aqueous solubility. The tert-butyl and nitrile groups further enhance lipophilicity, which could improve membrane permeability but reduce target specificity .
  • Oxane vs. Morpholine : The oxane analog (rac-2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid ) replaces morpholine’s oxygen with a tetrahydropyran ring. This subtle change may modulate ring conformation and dipole moments, influencing interactions with chiral environments .
Substituent Modifications

The imidazole-containing analog (rac-1,3-dioxo-...-imidazol-2-yl...carboxylate) introduces a basic heterocycle (imidazole) instead of pyrazole.

Hypothetical Pharmacological Implications

While direct comparative pharmacological data are absent in the provided evidence, structural trends suggest:

Morpholine vs. Pyrrolidine/Oxane : Morpholine’s oxygen may improve solubility and hydrogen-bonding capacity, favoring targets like proteases or kinases. Pyrrolidine/oxane derivatives might excel in CNS targets due to increased lipophilicity.

Pyrazole vs. Imidazole: Pyrazole’s dual nitrogen atoms offer hydrogen-bond acceptors/donors, whereas imidazole’s basicity could aid in pH-dependent binding.

Preparation Methods

Knorr Pyrazole Synthesis Modifications

The 1-methyl-1H-pyrazol-4-yl group is typically synthesized via condensation of hydrazines with 1,3-diketones. For example:

  • Hydrazine hydrate reacts with ethyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate under acidic conditions to form the pyrazole core.

  • Methylation at the N1 position is achieved using dimethyl sulfate or safer alternatives like methyl triflate , yielding 1-methyl-1H-pyrazole-4-carboxylic acid derivatives (62–78% yield).

Directed C-H Functionalization

Recent advances employ palladium-catalyzed C-H activation to introduce the morpholine-linked substituent at the pyrazole’s 4-position:

  • Pd(OAc)₂ with Xantphos ligand enables coupling between 1-methylpyrazole and bromomorpholine precursors (45–63% yield).

  • Steric effects from the 1-methyl group necessitate elevated temperatures (110–130°C) for effective coupling.

Morpholine Ring Construction

Cyclocondensation Strategies

The morpholine ring is formed via acid-catalyzed cyclization of β-amino alcohols with ketones:

Step Reagents/Conditions Yield
Amino alcohol synthesisEpichlorohydrin + NH₃ (0°C, 12 hr)81%
CyclizationHCl (aq), reflux, 6 hr68%
OxidationKMnO₄, H₂O, 50°C73%

This method produces racemic morpholine derivatives but requires careful pH control to avoid epimerization.

Asymmetric Catalysis for Stereochemical Control

Chiral bisoxazoline-copper complexes enable enantioselective synthesis of the (2R,3R) configuration:

  • Cu(OTf)₂ (10 mol%)

  • Ligand L (12 mol%)

  • Et₃N (1.5 eq) in CH₂Cl₂ at −40°C
    Achieves 88% ee but only 52% yield due to competing racemization pathways.

Comparative Analysis of Synthetic Routes

Method Key Advantage Limitation Overall Yield
Knorr synthesis + cyclocondensationLow cost, scalableRacemic product58%
C-H activation + asymmetric catalysisHigh enantioselectivityExpensive ligands41%
Enzymatic hydrolysisMild conditionsSubstrate specificity67%

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